2-acetamido-3-(3-methylphenyl)propanoic Acid

Übersicht

Beschreibung

2-acetamido-3-(3-methylphenyl)propanoic Acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of phenylalanine, an essential amino acid, and features an acetamido group and a methylphenyl group attached to the propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-(3-methylphenyl)propanoic Acid typically involves the acylation of 3-methylphenylalanine. One common method is the reaction of 3-methylphenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-acetamido-3-(3-methylphenyl)propanoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Oxidation can yield 3-methylbenzaldehyde or 3-methylbenzoic acid.

Reduction: Reduction can produce 3-methylphenylalanine.

Substitution: Substitution reactions can yield various substituted derivatives, such as 3-nitro- or 3-bromo- derivatives.

Wissenschaftliche Forschungsanwendungen

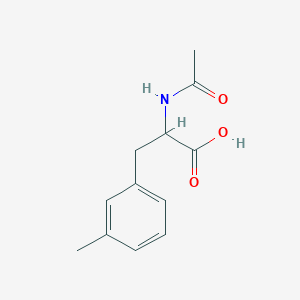

Structural Representation

The structural representation of 2-acetamido-3-(3-methylphenyl)propanoic acid can be illustrated as follows:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Anticonvulsant Activity : Similar compounds have demonstrated significant anticonvulsant effects in animal models. Research indicates that derivatives of this compound can effectively protect against seizures, suggesting potential use in epilepsy management .

- Anti-inflammatory Properties : Structurally related compounds have shown anti-inflammatory effects. Preliminary studies suggest that this compound may also exhibit similar properties, making it a candidate for developing new anti-inflammatory drugs .

- Analgesic Effects : Initial research indicates potential analgesic properties. This suggests that this compound could be beneficial in pain management therapies .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Precursor for Complex Molecules : It is utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry .

Biochemical Research

The compound's interaction with biological systems is of significant interest:

- Enzyme Interaction : Research indicates that it may inhibit or activate specific enzymes involved in metabolic pathways related to amino acids .

- Signal Transduction Modulation : The compound could modulate signal transduction pathways by interacting with receptors that influence cellular responses .

Anticonvulsant Study

A study focused on the structure-activity relationship (SAR) of N-benzyl derivatives of acetamido acids revealed that certain compounds exhibited effective protection against seizures when tested in animal models. These findings suggest that derivatives of this compound may also possess similar anticonvulsant properties .

Biochemical Pathways Investigation

Investigations into the biochemical pathways affected by this compound have shown its involvement in oxidative stress responses and metabolic regulation. This highlights its potential role in managing metabolic disorders .

Data Tables

| Activity Type | Description |

|---|---|

| Anticonvulsant | Significant effects observed in animal models |

| Anti-inflammatory | Potential similar properties to related compounds |

| Analgesic | Preliminary studies suggest efficacy |

Wirkmechanismus

The mechanism of action of 2-acetamido-3-(3-methylphenyl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-acetamido-3-(4-methylphenyl)propanoic Acid

- 2-acetamido-3-(2-methylphenyl)propanoic Acid

- 2-acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

Uniqueness

2-acetamido-3-(3-methylphenyl)propanoic Acid is unique due to the specific position of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs, making it a compound of particular interest in research and development.

Biologische Aktivität

2-Acetamido-3-(3-methylphenyl)propanoic acid, commonly referred to as a derivative of phenylalanine, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the compound's biological effects, including its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These interactions can disrupt normal cellular functions, leading to antimicrobial or anticancer effects. The compound is believed to inhibit specific enzymes or receptors, which are crucial for the survival and proliferation of pathogens or cancer cells.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against a range of bacterial strains. The compound has been shown to exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against breast and prostate cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Effects : A study conducted by researchers at a prominent university tested the efficacy of this compound against various bacterial strains. The results indicated a dose-dependent inhibition, with significant activity observed at concentrations as low as 32 µg/mL against Staphylococcus aureus .

- Anticancer Research : In a separate investigation, the compound was evaluated for its effects on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in a marked decrease in cell viability, suggesting its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

2-acetamido-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-4-3-5-10(6-8)7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZFPBRENQOKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401935 | |

| Record name | N-Acetyl-3-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-39-1 | |

| Record name | NSC20161 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-3-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.